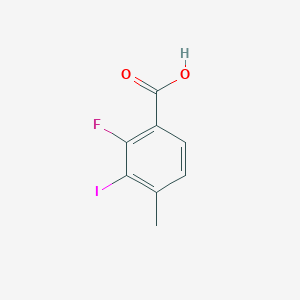

2-Fluoro-3-iodo-4-methylbenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAKRIQUPXJQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290188 | |

| Record name | 2-Fluoro-3-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-89-2 | |

| Record name | 2-Fluoro-3-iodo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Fluoro-3-iodobenzoic Acid Core

A key intermediate, 2-fluoro-3-iodobenzoic acid, is prepared by:

Step 1: Metalation and Carboxylation

- Starting material: o-fluoroiodobenzene or its methylated analog.

- Reagents: Strong base such as lithium diisopropylamide (LDA) or n-butyllithium.

- Solvent: Tetrahydrofuran (THF) or ethers.

- Temperature: Low temperatures from -78 °C to room temperature.

- Carbon source: Carbon dioxide (CO2) supplied as dry ice (solid), gaseous, or liquid form.

The reaction proceeds by lithiation ortho to the fluorine substituent, followed by quenching with CO2 to yield the carboxylated product.

Work-up : Acidification with hydrochloric acid, extraction with ethyl acetate, drying, and concentration yield 2-fluoro-3-iodobenzoic acid with yields around 70.5% (based on a reported example).

Introduction of the 4-Methyl Group

- The methyl group at the 4-position can be introduced by starting from a suitably methylated fluoroiodobenzene derivative (e.g., 2-fluoro-3-iodo-4-methylbenzene) before the carboxylation step.

- Alternatively, methylation can be achieved via electrophilic aromatic substitution on the carboxylated intermediate, but this is less common due to regioselectivity challenges.

Conversion to 2-Fluoro-3-iodo-4-methylbenzoic Acid

- After carboxylation, purification steps yield the target acid.

- The overall process is suitable for scale-up due to mild reaction conditions and readily available reagents.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation and Carboxylation | LDA or n-butyllithium; CO2 (dry ice or gas) | THF, ether, dioxane | -78 °C to RT | ~70.5 | Careful temperature control crucial for regioselectivity |

| Methylation (if separate) | Electrophilic methylation reagents (e.g., methyl iodide) | Depends on method | Varies | Variable | Prefer starting from methylated precursor for better selectivity |

| Work-up and Purification | Acidification (HCl), extraction (ethyl acetate), drying | - | RT | - | Standard organic work-up |

Research Findings and Advantages of the Method

The method using o-fluoroiodobenzene derivatives is advantageous because:

- Starting materials are inexpensive and commercially available.

- Reaction conditions are mild, avoiding harsh reagents or high temperatures.

- The lithiation-carboxylation sequence is regioselective, allowing precise introduction of the carboxyl group adjacent to fluorine.

- The process is scalable and suitable for large-scale synthesis.

Rearrangement and protection/deprotection steps (e.g., Boc protection in related syntheses of 2-fluoro-3-iodoaniline) are avoided here, simplifying the synthesis.

Comparative Notes on Alternative Methods

Nucleophilic fluorination of iodonium salts or benziodoxolones has been reported for related fluorobenzoic acids but involves more complex precursors and multistep syntheses, often with lower overall yields and more difficult scale-up.

Other fluorinated benzoic acids with different substitution patterns have been synthesized from trifluoronitrobenzene derivatives via methoxylation, reduction, and other steps, but these are less directly applicable to this compound.

Summary Table of Preparation Method

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-iodo-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The iodine atom can be reduced to form iodides or other reduced iodine species.

Substitution: The fluorine and iodine atoms can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as alkyl halides or amines, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Iodides and other reduced iodine species.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-3-iodo-4-methylbenzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a fluorescent probe or a labeling agent in biological studies.

Medicine: It may have potential as a precursor for pharmaceuticals or as a component in drug design.

Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-fluoro-3-iodo-4-methylbenzoic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to produce a measurable response. The exact mechanism would need to be determined based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-fluoro-3-iodo-4-methylbenzoic acid with structurally related compounds:

Electronic and Steric Effects

- Halogen Influence: The iodine atom in this compound introduces significant steric bulk and polarizability compared to smaller halogens (e.g., fluorine or boronic acid groups). Fluorine’s strong electron-withdrawing effect at C2 increases the carboxylic acid’s acidity (pKa ~2.5–3.0), comparable to 3-fluoro-4-methylbenzoic acid (pKa ~3.1) .

Biological Activity

2-Fluoro-3-iodo-4-methylbenzoic acid is a halogenated benzoic acid derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its antibacterial properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHFIO. Its structure features both fluorine and iodine substituents, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and related compounds. The compound has demonstrated significant antibacterial effects against various strains, including those resistant to conventional antibiotics.

The antibacterial activity of halogenated benzoic acids, including this compound, is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Study 1: Antibacterial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of several halogenated benzoic acids, including this compound, against Vibrio harveyi and Vibrio parahaemolyticus. The results indicated that this compound effectively inhibited bacterial growth at concentrations lower than those required for many traditional antibiotics.

| Compound | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 50 | 100% |

| Control (No Treatment) | >500 | 0% |

This data suggests that this compound has a strong potential as an antibacterial agent, particularly in marine environments where these bacteria are prevalent .

Study 2: Biofilm Formation Inhibition

In another investigation, the compound was tested for its ability to prevent biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are notoriously difficult to eradicate. The study found that this compound significantly reduced biofilm formation in a dose-dependent manner, suggesting its utility in clinical settings where biofilm-associated infections are common .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-3-iodo-4-methylbenzoic acid?

A plausible synthesis involves halogenation and functional group transformations. For example:

- Step 1 : Start with 4-methylbenzoic acid. Introduce fluorine via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled pH to direct substitution to the 2-position .

- Step 2 : Iodination at the 3-position can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether) and confirm structures via NMR and HPLC .

Q. How can the purity of this compound be validated?

Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of 1% acetic acid in methanol/water (25:75 v/v) to assess purity (>95%) .

- Melting Point Analysis : Compare observed mp with literature values (if available) to detect impurities .

- Spectroscopy : Confirm structure via H/C NMR and FT-IR, focusing on characteristic peaks (e.g., carboxylic acid O-H stretch at ~2500-3300 cm) .

Q. What are the key applications of halogenated benzoic acids in medicinal chemistry?

Fluorine and iodine substitutions enhance metabolic stability and binding affinity. For example:

- Fluorine : Reduces metabolic degradation by blocking cytochrome P450 oxidation sites .

- Iodine : Serves as a heavy atom for X-ray crystallography or a radiolabel precursor in imaging studies . Similar compounds are explored as anti-inflammatory or anticancer agents via COX-2 or kinase inhibition .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound?

- Steric Effects : The bulky iodine at the 3-position may hinder nucleophilic attack at the carboxylic acid group, requiring optimized reaction conditions (e.g., elevated temperatures) .

- Electronic Effects : The electron-withdrawing fluorine at the 2-position deactivates the ring, directing further substitutions to specific positions. DFT calculations can predict regioselectivity .

- Experimental Validation : Compare reaction outcomes with analogs like 2-fluoro-4-methylbenzoic acid to isolate substituent effects .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Catalyst Optimization : Use Pd/Cu-based catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., Xantphos) to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of iodinated intermediates .

- Statistical Design : Apply a Box-Behnken design to optimize temperature, catalyst loading, and reaction time, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzoic acids?

- Meta-Analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) or compound purity .

- Dose-Response Studies : Perform IC₅₀ determinations under standardized conditions to eliminate concentration-dependent discrepancies .

- Structural Confirmation : Re-synthesize disputed compounds and validate structures via X-ray crystallography .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., COX-2) to assess stability and residence time .

- Docking Studies : AutoDock Vina or Schrödinger Suite can prioritize derivatives for synthesis based on predicted binding affinities .

Methodological Guidance

Q. What protocols are recommended for safe handling and storage?

- Storage : Keep in amber vials at RT, desiccated to prevent hydrolysis of the carboxylic acid group .

- Safety : Use gloves and eye protection; iodine may sublime, requiring fume hood use during weighing .

Q. How can researchers optimize reaction conditions for scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.